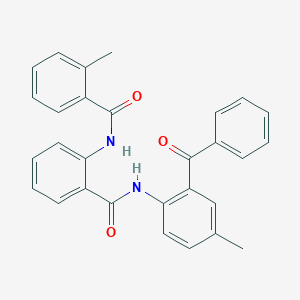

N-(2-benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide, also known as BMB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMB belongs to the class of benzamides and has been found to exhibit promising results in various scientific research studies. In

Wissenschaftliche Forschungsanwendungen

DNA Synthesis Enhancement

Studies have shown that compounds related to benzamide can enhance unscheduled DNA synthesis in human lymphocytes following UV irradiation. This is significant for understanding DNA repair mechanisms and potential therapeutic applications in conditions like xeroderma pigmentosum, where DNA repair is compromised. The enhancement of DNA synthesis by benzamide derivatives indicates a direct impact on cellular repair processes, highlighting their potential in genetic research and therapy (Miwa et al., 1981).

Anticancer Activity

Recent developments in benzamide chemistry have led to the synthesis of derivatives with significant anticancer properties. For instance, specific benzamide compounds have been screened for cytotoxic activities against various cancer cell lines, including breast and liver cancers. These studies reveal the potential of benzamide derivatives in oncology, particularly as sigma-1 receptor agonists, showing promising cytotoxic activity with low IC50 values compared to standard drugs. This research opens pathways for designing new anticancer drugs based on benzamide structures (Youssef et al., 2020).

Chemical Synthesis and Reactivity

Benzamide derivatives play a crucial role in organic synthesis, offering insights into reaction mechanisms and synthetic pathways. The formation of benzamides and thiobenzamides from benzoylthioureas under solvent-free conditions exemplifies the versatility of benzamide derivatives in synthetic chemistry. Such studies not only expand the toolkit of organic synthesis but also provide a deeper understanding of reaction mechanisms, potentially leading to the development of novel synthetic methods (Nahakpam et al., 2015).

Photocatalytic Applications

The interaction of benzamide derivatives with materials science, particularly in photocatalysis, showcases their potential in environmental applications. Research into the photocatalytic degradation of pollutants using benzamide-modified catalysts reveals how these compounds can enhance the efficiency of photocatalytic processes. This application is crucial for developing more effective and sustainable methods of pollutant degradation, contributing to environmental protection and remediation efforts (Torimoto et al., 1996).

Eigenschaften

IUPAC Name |

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O3/c1-19-16-17-26(24(18-19)27(32)21-11-4-3-5-12-21)31-29(34)23-14-8-9-15-25(23)30-28(33)22-13-7-6-10-20(22)2/h3-18H,1-2H3,(H,30,33)(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNMCRWMJPQUJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2666433.png)

![N-[(2,4-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2666437.png)

![N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2666444.png)

![2-Amino-4-(2-bromophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2666454.png)